Crystal Structure and X-Ray Crystallography of 3-(3-Methoxy-4-nitrophenoxy)azetidine: A Technical Guide
Crystal Structure and X-Ray Crystallography of 3-(3-Methoxy-4-nitrophenoxy)azetidine: A Technical Guide
Executive Summary
The structural elucidation of small-molecule pharmaceutical intermediates is a critical bottleneck in rational drug design. 3-(3-Methoxy-4-nitrophenoxy)azetidine (CAS: 1344094-78-5) represents a highly versatile building block, combining the metabolic stability and basicity of an azetidine ring with the functionalizable handle of a substituted nitroaromatic system.
Because small aliphatic rings like azetidine introduce unique stereoelectronic properties—such as specific ring puckering and varied hydrogen-bonding vectors—obtaining high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data is paramount. This whitepaper provides an authoritative, self-validating workflow for the crystallization, data collection, and crystallographic refinement of 3-(3-Methoxy-4-nitrophenoxy)azetidine, addressing field-specific challenges such as dynamic ring disorder and conformational flexibility.
Molecular Geometry & Conformational Landscape
To successfully crystallize and resolve 3-(3-Methoxy-4-nitrophenoxy)azetidine, one must first understand the theoretical conformational space it occupies. The molecule consists of three distinct domains:
-
The Azetidine Ring: Unlike planar aromatic systems, the four-membered azetidine ring is puckered to relieve eclipsing 1,2-interactions (Bayer strain). The median puckering angle for sp3 -hybridized azetidines is approximately 15.3° [1]. This puckering is not static; the ring rapidly flips between two equivalent conformations in solution, which frequently manifests as crystallographic disorder in the solid state [2].
-
The Ether Linkage: The Cazetidine−O−Caryl bonds possess high rotational freedom. The adopted dihedral angle in the crystal lattice will be dictated by the minimization of steric clash between the azetidine protons and the ortho-protons of the aromatic ring, balanced against intermolecular packing forces.
-
The Nitroaromatic System: The 3-methoxy and 4-nitro groups are generally coplanar with the benzene ring due to resonance stabilization. However, steric hindrance between the adjacent methoxy and nitro groups may induce a slight twist in the nitro group out of the aromatic plane, a feature that SCXRD can definitively quantify [3].
Crystallization Strategy: Protocol for Diffraction-Quality Crystals
The primary challenge in crystallizing 3-(3-Methoxy-4-nitrophenoxy)azetidine is its polarity. The molecule possesses a strong hydrogen-bond donor/acceptor (the secondary amine of the azetidine) and multiple hydrogen-bond acceptors (ether oxygen, methoxy oxygen, and nitro oxygens).
Self-Validating Vapor Diffusion Protocol
Vapor diffusion is the method of choice. By slowly increasing the supersaturation of the solution, the system avoids the kinetic trapping of metastable amorphous phases, ensuring thermodynamic control over crystal nucleation.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 5–10 mg of purified 3-(3-Methoxy-4-nitrophenoxy)azetidine in 0.5 mL of a "good" solvent. Due to the polar functional groups, methanol (MeOH) or ethyl acetate (EtOAc) are optimal.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove particulate nucleation sites (dust), which cause microcrystalline twinning.
-
Anti-Solvent Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., diethyl ether or hexanes).
-
Equilibration: Cap the outer vial tightly. The volatile anti-solvent will slowly diffuse into the inner vial over 3–7 days.
-
Validation Check: Inspect under a polarized light microscope. High-quality single crystals will exhibit uniform extinction when rotated under cross-polarizers. If crystals are dendritic or clustered, the diffusion rate was too fast; repeat the process at a lower temperature (e.g., 4 °C).
Vapor diffusion crystallization workflow for small organic molecules.
X-Ray Diffraction Data Collection & Processing
Once a suitable crystal (ideally 0.1–0.3 mm in all dimensions) is isolated, data collection must be executed with precision to mitigate the thermal motion of the azetidine ring.
SCXRD Methodology
-
Mounting and Cryocooling: Mount the crystal on a MiTeGen loop using paratone oil. Immediately transfer the crystal to the goniometer under a steady stream of nitrogen gas at 100 K .
-
Causality: Cooling to 100 K is non-negotiable for azetidines. At room temperature, the thermal ellipsoids of the azetidine carbons will smear, making it impossible to distinguish between thermal motion and static ring-puckering disorder [4].
-
-
Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (typically Cu Kα , λ=1.54184 Å) and a photon-counting detector. Collect a full sphere of data utilizing ω and ϕ scans to ensure high redundancy.
-
Data Reduction: Integrate the frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).
-
Validation Check: The internal agreement factor ( Rint ) of the merged reflections must be <0.05 . A higher Rint indicates crystal degradation, twinning, or poor absorption correction.
Structure Solution, Refinement, and Anomaly Resolution
The structure is solved using intrinsic phasing (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).
Resolving Azetidine Disorder
The most common crystallographic anomaly in this class of molecules is the positional disorder of the azetidine ring. Because the energy barrier between the two puckered states is low, the crystal lattice often contains a statistical mixture of both conformations[2].
Refinement Protocol:
-
Inspect the Fourier difference map. If the electron density around the Cβ of the azetidine ring appears elongated or split into two distinct peaks, disorder is present.
-
Model the disordered atoms over two positions (using the PART 1 and PART 2 commands in SHELXL).
-
Apply geometric restraints (SADI or DFIX) to ensure the C-C and C-N bond lengths in both parts remain chemically sensible (e.g., C-N ≈1.48 Å, C-C ≈1.55 Å).
-
Refine the site occupancy factors (SOFs) using a free variable to determine the ratio of the two conformations (e.g., 60:40).
Logic tree for resolving azetidine ring crystallographic disorder.
Hydrogen Bonding Networks
The crystal packing will be heavily dominated by intermolecular hydrogen bonds. The secondary amine ( N−H ) will act as a strong donor. Expect to observe N−H⋯O interactions linking adjacent molecules into 1D chains or 2D sheets, utilizing either the nitro oxygens or the methoxy oxygen as acceptors [3].
Anticipated Quantitative Data
Based on structurally analogous nitrophenoxy and azetidine compounds, the following crystallographic parameters are anticipated for the successful refinement of 3-(3-Methoxy-4-nitrophenoxy)azetidine.
Table 1: Anticipated Crystallographic Parameters
| Parameter | Expected Range / Value | Crystallographic Rationale |
| Crystal System | Monoclinic or Triclinic | Low symmetry is typical for flexible, asymmetric organic molecules lacking internal C2 or higher symmetry axes. |
| Space Group | P21/c or P1ˉ | The most common space groups for achiral organic molecules, allowing for efficient close packing. |
| Azetidine Puckering Angle | 14° – 18° | Relieves torsional strain between adjacent CH2 groups [1]. |
| Nitro Twist Angle | 0° – 15° | Generally coplanar with the benzene ring, but steric clash with the adjacent 3-methoxy group may induce a slight twist. |
| Primary H-Bond ( D⋯A ) | 2.80 Å – 3.10 Å | Typical distance for strong N−H⋯O interactions driving the crystal lattice assembly. |
| Final R1 Factor | <0.05 (5%) | Indicates a high-quality structural model with accurate atomic coordinates. |
Conclusion
The crystallographic characterization of 3-(3-Methoxy-4-nitrophenoxy)azetidine requires a rigorous approach to both crystal growth and data refinement. By prioritizing low-temperature data collection and carefully modeling the inherent ring-puckering disorder of the azetidine moiety, researchers can obtain high-fidelity 3D coordinates. These coordinates are indispensable for downstream applications, including computational docking studies, pharmacophore mapping, and the rational design of next-generation therapeutics utilizing this core scaffold.
References
- Put a ring on it: application of small aliphatic rings in medicinal chemistry.National Institutes of Health (NIH) / PMC.
- Phase Transition and Ring-Puckering Motion in a Metal–Organic Perovskite.American Chemical Society (ACS).
- Synthesis and Crystal Structure of 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]-pyridine.J-Stage.
- Crystal structure analysis of N-acetylated proline and ring size analogs.ETH Zurich Research Collection.
